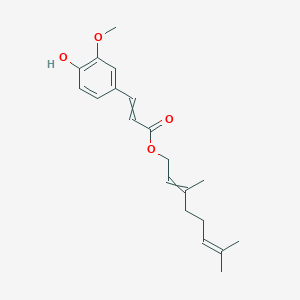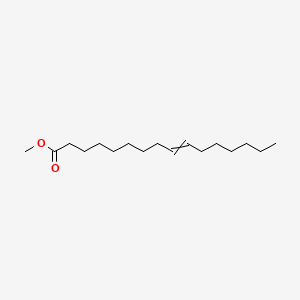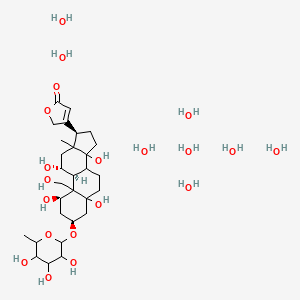
gamma-Strophanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Strophanthin, also known as ouabain, is a cardiac glycoside derived from the seeds of the African plant Strophanthus gratus. It has been traditionally used as an arrow poison in Africa and is known for its potent effects on the heart. In modern medicine, this compound is used to treat certain heart conditions, including heart failure and arrhythmias .
Méthodes De Préparation
Gamma-Strophanthin is primarily extracted from the seeds of Strophanthus gratus. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Gamma-Strophanthin undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the Na+/K±ATPase enzyme, which is crucial for maintaining the sodium and potassium ion balance in cells. This inhibition leads to an increase in intracellular sodium and calcium levels, which enhances cardiac contractility .
Applications De Recherche Scientifique
Gamma-Strophanthin has several scientific research applications:
Mécanisme D'action
Gamma-Strophanthin exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This increase in calcium enhances the contractility of cardiac muscle cells. The inhibition of this enzyme also affects the electrical activity of the heart, which can help control arrhythmias .
Comparaison Avec Des Composés Similaires
Gamma-Strophanthin is similar to other cardiac glycosides such as digoxin and digitoxin. it has a unique structure that allows it to bind more effectively to the Na+/K±ATPase enzyme. This makes it particularly potent in its effects on the heart. Other similar compounds include lanatoside C and convallatoxin .
Propriétés
Formule moléculaire |
C29H60O20 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
3-[(1R,3S,9S,11R,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13?,15-,16+,17?,18+,19+,21+,22?,23?,24?,25?,26?,27?,28?,29?;;;;;;;;/m0......../s1 |
Clé InChI |
TYBARJRCFHUHSN-HMNHGHQSSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)O[C@H]2C[C@H](C3([C@H]4[C@@H](CC5([C@H](CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


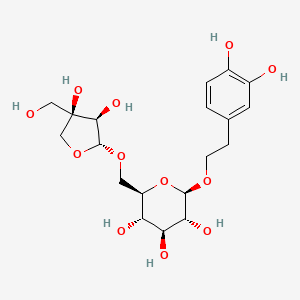
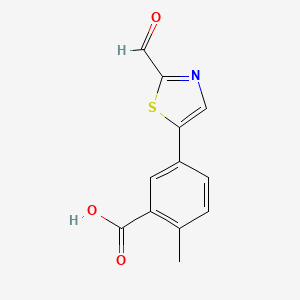
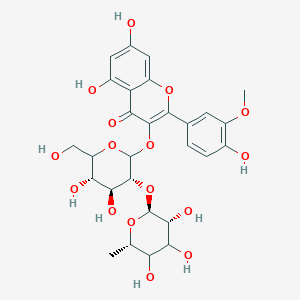


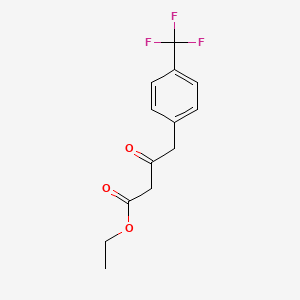
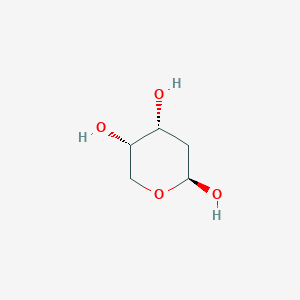
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

